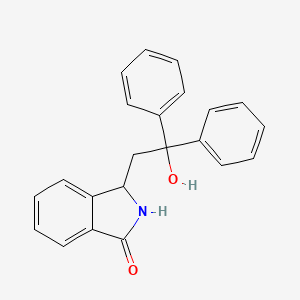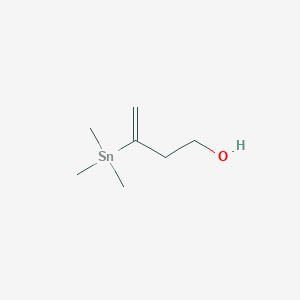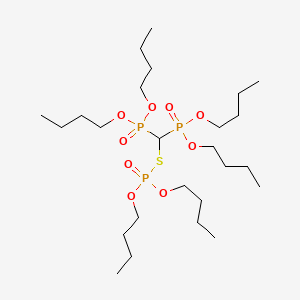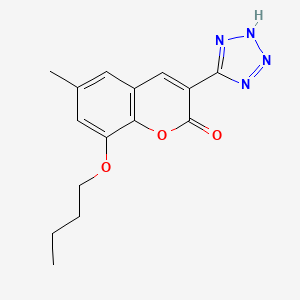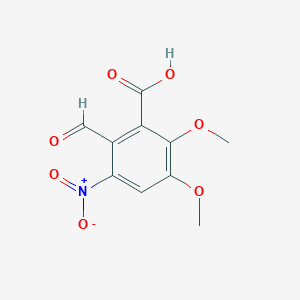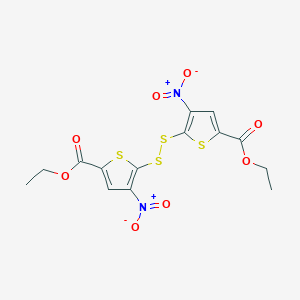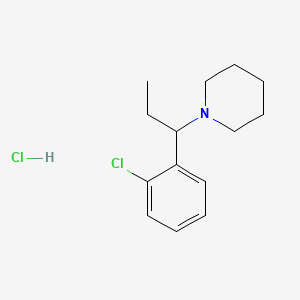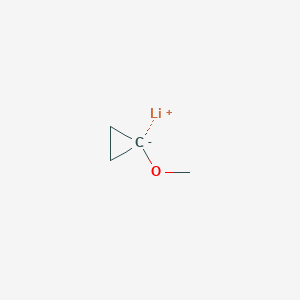
lithium;methoxycyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium methoxycyclopropane is a chemical compound that combines lithium, a highly reactive alkali metal, with methoxycyclopropane, a cyclopropane ring substituted with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxycyclopropane typically involves the reaction of methoxycyclopropane with an organolithium reagent. One common method is to react methoxycyclopropane with n-butyllithium in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-carbon bond, resulting in the desired product.
Industrial Production Methods
Industrial production of lithium methoxycyclopropane may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the highly reactive lithium reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium methoxycyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with lithium methoxycyclopropane under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxycyclopropanol, while reduction could produce methoxycyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium methoxycyclopropane has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Catalysis: It may act as a catalyst or catalyst precursor in certain chemical reactions.
Wirkmechanismus
The mechanism of action of lithium methoxycyclopropane involves the formation of a lithium-carbon bond, which imparts significant reactivity to the compound. This reactivity allows it to participate in various chemical transformations, including nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium cyclopropane: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
Methoxycyclopropane: Lacks the lithium atom, making it less reactive in certain chemical reactions.
Lithium methoxyethane: Similar in having a lithium and methoxy group but differs in the carbon chain structure.
Uniqueness
Lithium methoxycyclopropane is unique due to the presence of both a lithium atom and a methoxy-substituted cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
75697-62-0 |
|---|---|
Molekularformel |
C4H7LiO |
Molekulargewicht |
78.1 g/mol |
IUPAC-Name |
lithium;methoxycyclopropane |
InChI |
InChI=1S/C4H7O.Li/c1-5-4-2-3-4;/h2-3H2,1H3;/q-1;+1 |
InChI-Schlüssel |
RXCFNFDJBSIGJR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CO[C-]1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


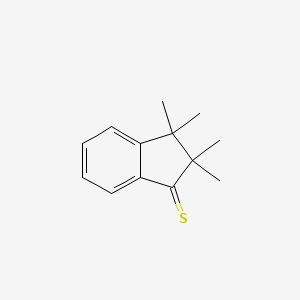
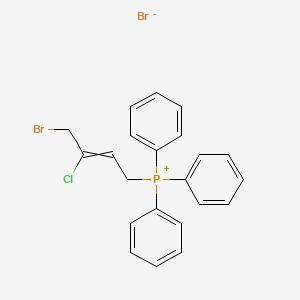
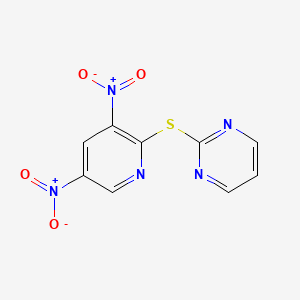
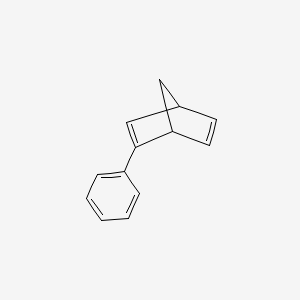
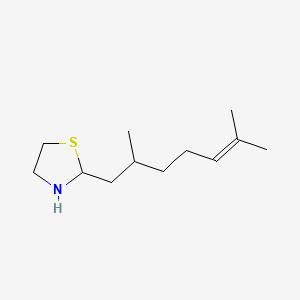
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
